The synthesis of JH-X-119-01 involves several key steps that focus on creating a covalent bond with the target protein IRAK1. The synthetic route typically includes:
Technical details regarding the synthesis can be found in research publications detailing the SAR studies and the specific reactions employed during synthesis.
The molecular structure of JH-X-119-01 reveals several critical features that contribute to its biological activity:
High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are typically employed to confirm the identity and purity of synthesized JH-X-119-01 .
JH-X-119-01 undergoes specific chemical reactions that are pivotal for its mechanism of action:
These reactions have been characterized using techniques such as liquid chromatography-mass spectrometry (LC-MS) to analyze binding kinetics and specificity .
JH-X-119-01 functions as an inhibitor by irreversibly binding to IRAK1, leading to the following processes:
Data from studies indicate that JH-X-119-01 exhibits an IC50 value of approximately 9 nM against IRAK1, underscoring its potency as an inhibitor .
JH-X-119-01 hydrochloride possesses several notable physical and chemical properties:
Relevant analyses such as thermal stability assessments and solubility tests are crucial for understanding its behavior in biological systems .
JH-X-119-01 has significant potential applications in scientific research:
The ongoing research into JH-X-119-01 continues to explore its full therapeutic potential across various disease states, reflecting its importance in modern pharmacological studies.
The interleukin-1 receptor-associated kinase 1 (IRAK1) emerged as a critical therapeutic target following decades of research into innate immune signaling pathways. As a serine/threonine kinase downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK1 occupies a pivotal position in the MyDDosome signaling complex – a supramolecular assembly comprising MyD88, IRAK4, and IRAK1 that forms upon receptor activation [1] [7]. The therapeutic rationale for targeting IRAK1 solidified when genomic studies revealed its association with autoimmune pathologies, particularly systemic lupus erythematosus (SLE), where IRAK1 expression in CD4+ T-cells is consistently elevated regardless of disease activity status [1]. Furthermore, oncogenomic investigations identified IRAK1 overexpression in multiple malignancies, including prostate cancer, where it is epigenetically activated in luminal epithelial cells and correlates with hypomethylation of a specific promoter region (IRAK1-DMR) [4]. Unlike IRAK4, which is essential for initial kinase activation, IRAK1 functions both as a kinase and scaffolding protein, amplifying inflammatory signals through NF-κB and MAPK pathways while simultaneously promoting cell survival in neoplastic contexts [2] [7]. This dual functionality positioned IRAK1 as a compelling target for pharmacological intervention across immune dysregulation and oncology.
Table 1: Diseases Associated with IRAK1 Dysregulation
Disease Category | Specific Conditions | Key Pathogenic Mechanisms | Reference |
---|---|---|---|
Autoimmune Disorders | Systemic Lupus Erythematosus (SLE) | Elevated IRAK1 expression in CD4+ T-cells, enhanced TLR signaling | [1] |
Inflammatory Conditions | Dry Eye Disease | IRAK1/TRAF6-mediated NF-κB activation and cytokine production | [1] |
Graft-versus-Host Disease | IRAK1-dependent APC activation and T-cell differentiation | [1] | |
Oncologic Malignancies | Prostate Cancer | Epigenetic activation via IRAK1-DMR hypomethylation in luminal cells | [4] |
B-cell Lymphomas | Hyperactivation via MYD88 mutations | [2] |
IRAK1 serves as a master regulator at the intersection of innate immunity, inflammation, and carcinogenesis. Its activation initiates a signaling cascade upon TLR/IL-1R engagement by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leading to IRAK1 phosphorylation by IRAK4 within the MyDDosome complex [1] [7]. Activated IRAK1 subsequently dissociates and recruits TRAF6, triggering downstream NF-κB, MAPK, and interferon regulatory factor (IRF) pathways that drive proinflammatory cytokine production (e.g., IL-6, TNF-α, IL-12) [1] [2]. This signaling axis becomes pathogenic when dysregulated: In SLE, hyperactive IRAK1 in T-cells perpetuates autoimmunity; in dry eye disease, it mediates ocular surface inflammation through NF-κB translocation; in myelofibrosis, it drives cytopenic phenotypes via myddosome-IRAK-NFκB axis activation [1]. Beyond immunity, IRAK1 contributes directly to oncogenesis by conferring resistance to cytotoxic therapies. Notably, IRAK1 activation counteracts radiation-induced cell death in tumor cells by inhibiting PIDDosome complex formation (PIDD-RAIDD-caspase-2), a mechanism distinct from its immune functions [7]. Additionally, prostate carcinogenesis involves cell-type-specific epigenetic dysregulation, with malignant luminal epithelial cells exhibiting selective IRAK1 overexpression that may influence responses to TLR-directed therapies [4].
JH-X-119-01 emerged as a breakthrough in targeted IRAK1 inhibition by addressing the historical challenge of achieving selectivity over structurally similar IRAK4. Early pharmacological efforts yielded primarily dual IRAK1/4 inhibitors (e.g., Pacritinib) or IRAK4-selective compounds, but these failed to dissect the non-redundant functions of IRAK1 in disease pathogenesis [2] [8]. JH-X-119-01 represented a paradigm shift through its covalent mechanism – specifically targeting cysteine 302 (C302) in the IRAK1 kinase domain via a reactive electrophilic group, forming an irreversible complex with biochemical IC50 of 9 nM while showing no inhibition against IRAK4 at concentrations up to 10 μM [2] [8]. This >1,000-fold selectivity stemmed from structural differences in the ATP-binding pockets, particularly the absence of a corresponding cysteine residue in IRAK4. The inhibitor's design leveraged medicinal chemistry innovations in covalent warhead optimization to balance reactivity with selectivity, minimizing off-target effects [8]. JH-X-119-01's mechanism was validated through kinase profiling studies revealing only two minor off-targets (YSK4 and MEK3, IC50=57 nM and >1 μM respectively), unprecedented selectivity among IRAK inhibitors [8]. Its therapeutic potential was first demonstrated in LPS-induced sepsis models, where JH-X-119-01 administration (5-10 mg/kg) dose-dependently improved survival by suppressing proinflammatory cytokine production (IL-6, TNF-α) without compromising essential innate immune functions that rely on IRAK4 [1] [8].
Table 2: Comparative Profile of IRAK1 Inhibitors
Inhibitor | Target Specificity | Mechanism | IRAK1 IC50 | Key Distinguishing Features |
---|---|---|---|---|
JH-X-119-01 | IRAK1 (highly selective) | Covalent (C302) | 9 nM | >1,000-fold selectivity over IRAK4; minimal off-targets |
Pacritinib | JAK2/FLT3/IRAK1 | Reversible ATP-competitive | 6 nM | Dual kinase inhibition; clinically advanced |
IRAK1/4 Inhibitor I | Dual IRAK1/4 | Reversible ATP-competitive | ~100 nM | Non-selective tool compound |
Rosoxacin | IRAK1 (moderate selectivity) | Unknown | Micromolar | Natural compound derivative |
Table 3: Cellular Efficacy of JH-X-119-01 in Hematologic Malignancies
Cell Line | Cancer Type | MYD88 Status | EC50 (μM) |
---|---|---|---|
OCI-LY19 | Diffuse Large B-cell Lymphoma | Mutant | 0.59 |
TMD8 | Waldenström Macroglobulinemia | Mutant | 2.40 |
Ramos | Burkitt Lymphoma | Mutant | 1.79 |
OCI-Ly7 | Diffuse Large B-cell Lymphoma | Mutant | 2.39 |
RPMI-8226 | Multiple Myeloma | Mutant | 5.13 |
OCI-Ly3 | Diffuse Large B-cell Lymphoma | Mutant | 9.72 |
The structural biology insights underpinning JH-X-119-01's selectivity were crucial: While IRAK1 and IRAK4 share >90% ATP-binding pocket similarity, C302 resides in a unique subpocket amenable to covalent targeting [2] [8]. This innovation overcame limitations of earlier reversible inhibitors that struggled to exploit subtle interkinase differences. Furthermore, JH-X-119-01's catalytic-specific inhibition proved advantageous in cancer contexts where IRAK1 promotes radioresistance – unlike TLR-mediated immunity that relies partly on IRAK1 scaffolding functions, the radiation survival pathway requires IRAK1 kinase activity [7]. Thus, JH-X-119-01 could potentially sensitize tumors to radiotherapy without blunting antitumor immunity, a "one-two punch" unattainable with IRAK4 inhibitors [7]. Its efficacy in MYD88-mutant lymphomas further highlighted therapeutic applicability, where constitutive MyDDosome signaling creates IRAK1 dependency [8]. The compound's development marked a significant leap toward dissecting IRAK1-specific pathologies and targeting them with precision therapeutics.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3